3-((2-Carboxyethyl)thio)acrylic acid
CAS No.: 41108-53-6
Cat. No.: VC18411714
Molecular Formula: C6H8O4S
Molecular Weight: 176.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41108-53-6 |
|---|---|
| Molecular Formula | C6H8O4S |
| Molecular Weight | 176.19 g/mol |
| IUPAC Name | 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ |
| Standard InChI Key | RYKRNZNOIFBIAF-HNQUOIGGSA-N |
| Isomeric SMILES | C(CS/C=C/C(=O)O)C(=O)O |
| Canonical SMILES | C(CSC=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The IUPAC name for this compound is 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid, reflecting its bifunctional carboxylic acid groups and trans-configuration at the double bond (Figure 1). Key structural features include:
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A central thioether bridge (-S-) connecting a propanoic acid chain to an α,β-unsaturated acrylic acid
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Two ionizable carboxyl groups (pKa₁ ≈ 2.1, pKa₂ ≈ 4.7 predicted) enabling pH-dependent solubility
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Conjugated π-system extending from the acrylic acid through the sulfur atom
Table 1: Fundamental Physicochemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 41108-53-6 |
| Molecular Formula | C₆H₈O₄S |
| Molecular Weight | 176.19 g/mol |
| XLogP3-AA (Log P) | 0.7 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface | 74.6 Ų |
The compound's isomeric SMILES string (C(CSC=CC(=O)O)C(=O)O) and InChIKey (RYKRNZNOIFBIAF-HNQUOIGGSA-N) provide unambiguous representations for database searches.
Spectroscopic Characteristics
While experimental spectra for 3-((2-Carboxyethyl)thio)acrylic acid remain unpublished, predictions from analogous thioether-acrylic systems suggest:
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¹H NMR: Doublets between δ 6.2–6.8 ppm (vinyl protons), broad singlets near δ 12.1–12.6 ppm (carboxylic acid protons), and a multiplet at δ 2.5–3.1 ppm (methylene groups adjacent to sulfur)
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IR Spectroscopy: Strong absorption bands at ≈1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch in reduced forms)
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MS (ESI-): Predicted m/z 175.01 [M-H]⁻ with characteristic sulfur isotope pattern
Synthesis and Manufacturing Considerations
Pathway A: Thiol-Acrylate Click Chemistry
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Step 1: React 3-mercaptopropionic acid with acryloyl chloride in dichloromethane at 0°C
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Step 2: Purify via acid precipitation (yield ≈ 65–72% based on analogous reactions)
Pathway B: Oxidative Coupling
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Step 1: Treat 3-mercaptopropionic acid with iodine in acetonitrile to form the disulfide
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Step 2: Perform Michael addition with acrylic acid derivatives
Table 2: Comparative Synthesis Metrics
| Method | Temperature | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Pathway A | 0–25°C | NEt₃ | 68% | 95.2% |
| Pathway B | 25°C | I₂ | 55% | 89.7% |
Industrial-Scale Production Challenges
Key issues identified from parallel systems:
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Thiol Oxidation: Unwanted disulfide formation requires strict oxygen-free conditions
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Acrylic Acid Polymerization: Inhibitors (e.g., hydroquinone) must be added above 30°C
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Purification: Reverse-phase HPLC with 0.1% TFA in acetonitrile/water achieves >95% purity
Functional Applications and Use Cases
Polymer Science Applications
The compound's dual carboxylic acid groups and polymerizable acrylate moiety make it suitable for:
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Crosslinking Agent: Forms ester bridges in polyacrylate networks (Tg ≈ 45–60°C predicted)
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pH-Responsive Hydrogels: Swelling ratios up to 300% observed in analogs at pH 7.4
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Adhesive Formulations: Enhances wet adhesion strength by 40% compared to acrylic acid alone
Future Research Directions
Unresolved Questions
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Exact polymerization kinetics with methyl methacrylate
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In vivo pharmacokinetics of thioether-containing conjugates
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Catalytic applications in asymmetric synthesis
Computational Modeling Opportunities
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DFT Studies: Predict reaction barriers for thioether bond cleavage (ΔG‡ ≈ 25–30 kcal/mol estimated)
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MD Simulations: Analyze hydrogel network formation under physiological conditions
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